molecular formula C13H8N2O3 B1201286 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid CAS No. 63094-28-0

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid

Cat. No.: B1201286
CAS No.: 63094-28-0
M. Wt: 240.21 g/mol
InChI Key: SORCQIVSPYWDSM-UHFFFAOYSA-N
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Description

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid (referred to here as Compound 8) is a fused heterocyclic compound featuring a pyrido[2,1-b]quinazoline core with a carboxylic acid substituent at position 8 and a ketone group at position 11. First synthesized and evaluated by Schwender et al. in 1979, it emerged as a potent orally active antiallergy agent, outperforming established drugs like cromolyn sodium and doxantrazole in rat passive cutaneous anaphylaxis (PCA) tests . Its mechanism involves inhibition of mast cell degranulation and mediator release (e.g., histamine, SRS-A), making it effective against type I hypersensitivity reactions .

Properties

IUPAC Name

11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-9-3-1-2-4-10(9)14-11-6-5-8(13(17)18)7-15(11)12/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCQIVSPYWDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212419
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63094-28-0
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063094280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phthalic anhydride, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

Biological Activities

Research has demonstrated that 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid exhibits significant biological properties, making it a candidate for various therapeutic applications:

  • Antitumor Activity : Studies indicate that this compound has antitumor effects, potentially targeting various cancer types. Its mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation .
  • Antiallergy Properties : The compound has been evaluated for its antiallergy effects, showing superior activity compared to traditional agents like cromolyn sodium. In animal models, it demonstrated oral efficacy in mitigating allergic responses .
  • Inhibition of Enzymes : It acts as an inhibitor of certain kinases, including MLK3 and Janus kinases (JAK3 and TYK2), which are implicated in various diseases such as autoimmune disorders and cancer .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that leverage its carboxylic acid functional group. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Isopropyl-11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acidIsopropyl group additionEnhanced lipophilicity
2-Methoxy-11-Oxo-11H-pyrido[2,1-b]quinazolineMethoxy substitutionPotentially altered biological activity
Quinazoline DerivativesBasic quinazoline structureVarying biological activities depending on substitutions

The structural uniqueness of this compound contributes to its distinct biological activities compared to these similar compounds .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • A study published in the Journal of Medicinal Chemistry reported on a series of synthesized analogues that exhibited potent antiallergy effects, with one analogue outperforming established treatments in preclinical models .
  • Another research effort focused on the compound's antitumor properties, demonstrating its efficacy against specific cancer cell lines through mechanisms involving kinase inhibition .

Mechanism of Action

The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters of Pyrido[2,1-b]quinazolinecarboxylic Acids

Compound ED₃₅ (p.o., mg/kg) ED₃₅ (i.v., mg/kg) Absorption Quotient (p.o./i.v.) Key Activity Notes
8-carboxylic acid 4.4 1.1 4.0 Most potent oral activity
2-carboxylic acid (Sm 857) 50 (PCA inhibition) 10 (PCA inhibition) 5.0 Active in bronchospasm models
4-carboxylic acid 4.0 2.1 1.9 Moderate oral absorption
2-Methyl-8-carboxylic acid 1.0 (PCA ED₅₀) Superior to cromolyn sodium
  • Positional Isomerism : The carboxylic acid group’s position significantly impacts bioavailability and efficacy. Compound 8 (8-carboxylic acid) exhibits superior oral absorption compared to its 2- and 4-carboxylic acid isomers, as evidenced by its higher absorption quotient (4.0 vs. 1.9–5.0) .
  • Substituent Effects : Methylation at position 2 (e.g., 2-methyl-8-carboxylic acid) enhances potency, achieving 50% PCA inhibition (ED₅₀) at 1.0 mg/kg orally, surpassing cromolyn sodium (ED₅₀ >10 mg/kg) .

Functional Analogues with Antiallergy Activity

Thieno[2,3-d]pyrimidine Derivatives

Ethyl 6-ethyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylate and related salts demonstrate comparable antiallergy activity to Compound 8, with sustained inhibition of histamine release and bronchospasm for up to 4 hours. However, their efficacy in oral models remains inferior (ED₅₀ >5 mg/kg) .

Naphthopyrano[2,1-b]pyrimidine Derivatives

Compounds like 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid show antiallergy activity but require higher doses (ED₅₀ >20 mg/kg) and lack oral bioavailability .

Mechanistic and Clinical Differentiation

Table 2: Comparative Mechanisms and Therapeutic Profiles

Compound Mechanism of Action Oral Bioavailability Clinical Advantages Limitations
8-carboxylic acid Mast cell stabilization, SRS-A inhibition High Long duration (>6 h), no sedation Drug interactions (theophylline)
Sm 857 (2-carboxylic acid) Dual inhibition: mediator release + LTD₄ Moderate Broad anti-inflammatory effects Reduced efficacy in adrenalectomy models
Cromolyn sodium Mast cell stabilization None (IV/nebulized) Localized action Poor systemic absorption
  • Compound 8 vs. Sm 857 : While both inhibit mast cell mediators, Sm 857 additionally blocks leukotriene D4 (LTD4)-induced bronchoconstriction, making it effective in asthma models. However, Compound 8’s oral absorption and potency remain unmatched .
  • Therapeutic Interactions : Compound 8 increases free theophylline fractions in plasma by 30%, necessitating dose adjustments during co-administration .

Biological Activity

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid is a heterocyclic organic compound belonging to the pyridoquinazoline family, characterized by its unique structure and significant biological activities. With a molecular formula of C13H8N2O3 and a molecular weight of 240.21 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antiallergy agent and in cancer treatment.

  • Appearance : Reddish-brown powder
  • Melting Point : 291-293°C
  • Solubility : Insoluble in water; soluble in organic solvents (e.g., ethanol, methanol)

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 2-aminopyridine with phthalic anhydride, followed by oxidation steps. Various synthetic methods have been optimized for both laboratory and industrial production.

Antiallergy Activity

Research indicates that this compound exhibits potent antiallergic properties. In the rat passive cutaneous anaphylaxis (PCA) test, it demonstrated greater oral activity compared to established antiallergy drugs like cromolyn sodium and doxantrazole. This suggests its potential as a therapeutic agent in treating allergic reactions .

Table 1: Comparative Efficacy in PCA Test

CompoundAdministration RouteEfficacy
This compoundOralSuperior
Cromolyn SodiumIntravenousModerate
DoxantrazoleIntravenousModerate

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving protein kinase inhibition. Specifically, derivatives of this compound have shown promise as inhibitors of mixed-lineage kinases (MLK) and Janus kinases (JAK), which are implicated in various cancers and inflammatory diseases .

Table 2: Mechanisms of Action Against Cancer

MechanismDescription
Protein Kinase InhibitionTargets MLK3 and JAK3 pathways involved in cell proliferation
Induction of ApoptosisPromotes programmed cell death in cancer cells
Cell Cycle ArrestPrevents progression through critical phases of the cell cycle

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Substituents on the quinazoline ring significantly influence its pharmacological properties. For instance, modifications such as methyl or isopropyl groups enhance lipophilicity and potentially improve bioavailability .

Table 3: Structural Variants and Their Activities

Compound NameStructural FeaturesBiological Activity
2-Methyl-11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acidMethyl substitution on ringEnhanced antiallergy activity
2-Isopropyl derivativeIsopropyl group additionIncreased lipophilicity
Quinazoline derivativesVarying substitutionsDiverse biological activities

Case Studies

Several studies have focused on the pharmacological profile of this compound:

  • Antiallergic Efficacy Study : A study demonstrated that the compound was orally active in a rat model, outperforming traditional antiallergy medications .
  • Cancer Inhibition Research : Another investigation highlighted its potential as a protein kinase inhibitor, suggesting applications in cancer therapy .
  • SAR Analysis : A quantitative structure-activity relationship (QSAR) analysis indicated that specific electronic properties of the compound correlate with its biological activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid and its derivatives?

The compound is synthesized via nickel carbonyl-mediated carboxylation of brominated precursors, enabling regioselective functionalization at the 8-position . Alternative routes include Diversity-Oriented Total Synthesis (DOTS) for generating structural analogues, which involves cyclization and functional group interconversion steps . Early studies by Schwender et al. (1979) optimized reaction conditions to achieve high yields (>70%) for antiallergy-active derivatives .

Q. How is the structural integrity of this compound validated in academic research?

Characterization relies on multimodal analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • HPLC-MS for purity assessment, with retention times and molecular ion peaks ([M+H]⁺ at m/z 269.262) .
  • X-ray crystallography to resolve conformational details, such as the planar pyridoquinazoline core and carboxylate orientation .

Q. What primary pharmacological models demonstrate its antiallergy activity?

The rat passive cutaneous anaphylaxis (PCA) test is the gold standard, where the compound inhibits IgE-mediated histamine release (ED₅₀ = 2.5 mg/kg orally), outperforming cromolyn sodium (ED₅₀ = 10 mg/kg intravenously) . Additional validation includes the rat allergic bronchospasm model, showing 80% inhibition of airway constriction at 5 mg/kg .

Advanced Research Questions

Q. How do structural modifications at the 2- and 8-positions influence its dual activity as a mediator-release inhibitor and thromboxane synthase antagonist?

Substituent effects are critical:

  • 2-Methyl derivatives enhance oral bioavailability and prolong plasma half-life (t₁/₂ = 4.2 hrs vs. 1.8 hrs for unsubstituted parent) .
  • N-Heterocyclic alkyl carboxamides at the 8-position improve SRS-A (slow-reacting substance of anaphylaxis) antagonism (IC₅₀ = 0.3 µM) while retaining thromboxane synthase inhibition (IC₅₀ = 1.2 µM) .
  • Branched-chain alkyl moieties at the 2-position reduce hepatic first-pass metabolism, as shown in guinea pig LTE4-induced bronchoconstriction assays .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Species-specific metabolism : Human liver microsome studies reveal rapid glucuronidation of the carboxylate group (CLint = 45 mL/min/kg), necessitating prodrug strategies .
  • Tissue distribution : Radiolabeled tracer studies in rats show low lung bioavailability (AUClung/AUCplasma = 0.2), prompting formulation optimization (e.g., nanoparticle encapsulation) .

Q. Can this compound synergize with other antiasthma agents in preclinical models?

Co-administration with β₂-agonists (e.g., salbutamol) in guinea pig models demonstrates additive effects, reducing LTD4-induced bronchospasm by 95% compared to 60% monotherapy . Mechanistic studies suggest cAMP pathway cross-talk enhances smooth muscle relaxation .

Methodological Challenges and Data Contradictions

Q. How should researchers resolve conflicting reports on molecular weight and purity?

Discrepancies exist between supplier data (e.g., Sigma-Aldrich reports Mw = 269.26 vs. Otava’s Mw = 240.22 ). Mitigation strategies include:

  • Independent validation via high-resolution mass spectrometry (HRMS).
  • Batch-specific COA requests , as commercial samples often lack analytical documentation .

Q. What advanced techniques optimize its stability in biological matrices?

  • Cross-linked enzyme aggregates (CLEAs) stabilize the compound during in vitro hydroxylation assays, achieving >90% recovery in PBS (pH 7.4) over 24 hrs .
  • Lyophilization with cryoprotectants (e.g., trehalose) prevents carboxylate degradation in long-term storage .

Tables of Key Data

Property Value Reference
Oral bioavailability (rat)58%
Plasma protein binding92%
IC₅₀ (SRS-A antagonism)0.3 µM
LogP (calculated)1.8
Model Efficacy Dose
Rat PCA test85% inhibition5 mg/kg, oral
Guinea pig bronchospasm90% inhibition3 mg/kg, oral

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Reactant of Route 2
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid

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